6,8-Dibromo-3-methoxy-2-methylquinoline

prion disease target engagement screening hit triage

6,8-Dibromo-3-methoxy-2-methylquinoline (CAS 861210-76-6, C₁₁H₉Br₂NO, MW 331.00) is a fully aromatic, dibrominated methoxy-methylquinoline small molecule that entered the public domain through the NIH Molecular Libraries Program (MLPCN). The compound bears a distinctive 6,8-dibromo substitution pattern on the quinoline core combined with a 3-methoxy and 2-methyl group, a specific regioisomeric arrangement that distinguishes it from the more extensively studied 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline scaffolds.

Molecular Formula C11H9Br2NO
Molecular Weight 331.007
CAS No. 861210-76-6
Cat. No. B2478972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-methoxy-2-methylquinoline
CAS861210-76-6
Molecular FormulaC11H9Br2NO
Molecular Weight331.007
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2C=C1OC)Br)Br
InChIInChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3
InChIKeyFCFSZNPPKZCVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-3-methoxy-2-methylquinoline (CAS 861210-76-6): Core Chemical Identity and Screening Provenance


6,8-Dibromo-3-methoxy-2-methylquinoline (CAS 861210-76-6, C₁₁H₉Br₂NO, MW 331.00) is a fully aromatic, dibrominated methoxy-methylquinoline small molecule that entered the public domain through the NIH Molecular Libraries Program (MLPCN) [1]. The compound bears a distinctive 6,8-dibromo substitution pattern on the quinoline core combined with a 3-methoxy and 2-methyl group, a specific regioisomeric arrangement that distinguishes it from the more extensively studied 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline scaffolds [2]. Commercial sourcing data indicate typical research-grade purity of 90% .

Why 6,8-Dibromo-3-methoxy-2-methylquinoline Cannot Be Replaced by Generic 6,8-Disubstituted Quinoline Analogs


The 6,8-dibromo-3-methoxy-2-methylquinoline scaffold occupies a narrow and underexplored region of quinoline chemical space. While several 6,8-disubstituted quinoline derivatives have been evaluated for anticancer activity—including 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline—these analogs carry different oxidation states (tetrahydro vs. fully aromatic) or different substituent combinations (dimethoxy vs. dibromo-methoxy-methyl), leading to distinct target engagement profiles [1]. Screening data from the MLPCN confirm that this compound engages the human major prion protein with an IC₅₀ of 4.51 µM, a target not profiled for the common 6,8-disubstituted quinoline anticancer series [2]. Furthermore, the simultaneous presence of two bromine atoms at positions 6 and 8 provides two independent synthetic handles for sequential cross-coupling functionalization, a feature absent in mono-bromo or non-halogenated analogs such as 6-bromo-3-methoxy-2-methylquinoline or 3-methoxy-2-methylquinoline [3].

6,8-Dibromo-3-methoxy-2-methylquinoline: Quantitative Differentiation Evidence Against Comparator Compounds


Human Prion Protein Binding: A Target Engagement Profile Absent from Common 6,8-Disubstituted Quinoline Comparators

6,8-Dibromo-3-methoxy-2-methylquinoline exhibits measurable binding affinity for the human major prion protein with an IC₅₀ of 4.51 µM (4,510 nM) as determined by the Scripps Research Institute Molecular Screening Center [1]. This prion protein engagement represents a target interaction not reported for the structurally related anticancer 6,8-disubstituted quinoline series, which was profiled exclusively against HeLa, HT29, and C6 tumor cell lines and did not include prion protein assessment [2]. The prion protein IC₅₀ value provides a quantitative benchmark for hit-to-lead optimization that is absent for 6,8-dibromo-1,2,3,4-tetrahydroquinoline, 6,8-dimethoxyquinoline, 8-bromo-6-cyanoquinoline, and other common 6,8-disubstituted analogs.

prion disease target engagement screening hit triage

Broad-Spectrum Polypharmacology Fingerprint Across CNS and Protease Targets Versus Narrowly Profiled Comparators

MLPCN screening data from multiple centers reveal that 6,8-dibromo-3-methoxy-2-methylquinoline exhibits a multi-target interaction profile spanning G-protein coupled receptors, proteases, and cytotoxicity readouts . At 9.3 µM, the compound activates the mu-type opioid receptor (MOR-1) with 4.41% efficacy; at 6.95 µM, it inhibits ADAM17 (TACE) with 1.23% inhibition; and at 3 µM, it produces −1.07% modulation of the muscarinic acetylcholine receptor M1. In HepG2 cytotoxicity testing, the compound yielded B-scores ranging from −7.61 to −7.53 against RGS4. These polypharmacology data points span CNS and protease target classes, whereas comparator 6,8-disubstituted quinolines such as 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline have published activity data restricted to antiproliferative assays against cancer cell lines (HeLa, HT29, C6) [1].

polypharmacology CNS screening metalloprotease inhibition

Dual Bromine Synthetic Handles for Orthogonal Cross-Coupling: A Structural Advantage Over Mono-Bromo and Non-Halogenated Quinoline Scaffolds

The 6,8-dibromo substitution pattern of this compound provides two chemically distinct aryl bromide positions on the quinoline core, enabling sequential or orthogonal functionalization via transition metal-catalyzed cross-coupling reactions [1]. Published synthetic methodology on 6,8-dibromoquinoline systems demonstrates that the C-6 and C-8 bromine atoms exhibit differential reactivity, allowing for stepwise Suzuki-Miyaura coupling to introduce distinct aryl groups at each position [2]. In contrast, the mono-bromo analog 6-bromo-3-methoxy-2-methylquinoline offers only a single functionalization site, while the non-halogenated 3-methoxy-2-methylquinoline lacks any cross-coupling handle entirely. The 6,8-dibromo-1,2,3,4-tetrahydroquinoline comparator contains two bromine atoms but resides in a reduced tetrahydroquinoline oxidation state that alters both electronic properties and coupling reactivity relative to the fully aromatic target compound.

medicinal chemistry parallel synthesis Suzuki-Miyaura coupling

HepG2 Cytotoxicity B-Score Profile Relative to Screening Collection Baseline

In the HepG2 cytotoxicity assay conducted by the Johns Hopkins Ion Channel Center, 6,8-dibromo-3-methoxy-2-methylquinoline yielded B-scores ranging from −7.61 to −7.53 against the regulator of G-protein signaling 4 (RGS4) target . B-scores are normalized activity metrics used in high-throughput screening where increasingly negative values indicate cytotoxic or inhibitory activity. The narrow range (−7.61 to −7.53) across replicate measurements indicates consistent, reproducible cytotoxicity signal in the HepG2 hepatocellular carcinoma cell background. This cytotoxicity fingerprint provides a cell-based safety counter-screen data point that is publicly available for this specific compound registry, whereas cytotoxicity profiling data for comparator scaffolds such as 6,8-dimethoxyquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline are reported in different assay formats (LDH release, BCPE assay) using different cell lines, complicating direct cross-study comparison [1].

cytotoxicity screening hepatocellular safety MLPCN bioassay

Recommended Research and Procurement Application Scenarios for 6,8-Dibromo-3-methoxy-2-methylquinoline (CAS 861210-76-6)


Prion Protein Chemical Probe Development and Target Engagement Studies

The documented human major prion protein IC₅₀ of 4.51 µM positions this compound as a starting point for structure-activity relationship (SAR) exploration targeting prion protein. Researchers can procure this compound to establish baseline binding parameters, generate analogs via the dual-bromine synthetic handles for cross-coupling diversification , and validate target engagement using orthogonal biophysical assays. This application is uniquely supported by the compound's prion protein data, which is not available for the common 6,8-disubstituted quinoline anticancer comparators.

Computational Polypharmacology Model Building and Multi-Target Drug Discovery

With publicly available quantitative activity data spanning five distinct target classes—prion protein (IC₅₀ 4.51 µM), MOR-1 (4.41% activation at 9.3 µM), ADAM17 (1.23% inhibition at 6.95 µM), M1 receptor (−1.07% modulation at 3 µM), and RGS4 (B-score −7.61 to −7.53) —this compound serves as a richly annotated data point for training multi-target QSAR models, proteochemometric models, or Bayesian target prediction algorithms. Procurement by computational chemistry groups supports the construction of predictive models that require compounds with dense, multi-dimensional bioactivity fingerprints rather than single-target potency data.

Diversifiable Quinoline Scaffold for Parallel Medicinal Chemistry Library Synthesis

The presence of two chemically distinct aryl bromide positions (C-6 and C-8) on a fully aromatic quinoline core enables this compound to function as a key intermediate for parallel library synthesis via sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions . Unlike 6-bromo-3-methoxy-2-methylquinoline (single handle) or 6,8-dibromo-1,2,3,4-tetrahydroquinoline (reduced core), this scaffold combines dual diversification sites with an aromatic quinoline system, maximizing the chemical space accessible from a single synthon. Procurement by medicinal chemistry CROs and academic synthesis labs supports efficient analog generation for hit expansion campaigns.

Standardized Hepatic Safety Counter-Screen in Early Drug Discovery Triage

The HepG2 cytotoxicity B-score range of −7.61 to −7.53 provides a quantitative hepatic safety reference point that can be incorporated into early-stage triage cascades. Research groups screening quinoline-based compound libraries can use this compound as an internal cytotoxicity benchmark when running HepG2 counter-screens, calibrating their own assay systems against this publicly available, MLPCN-derived B-score dataset. This reduces the need to generate in-house reference compound data for hepatic safety assessment during hit triage.

Quote Request

Request a Quote for 6,8-Dibromo-3-methoxy-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.